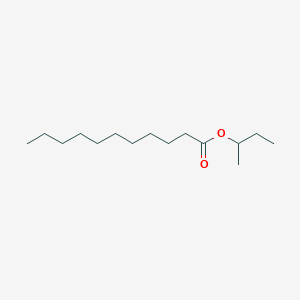![molecular formula C14H12O4 B14641945 3-Phenyl-1,2,5-trioxaspiro[5.5]undeca-7,10-dien-9-one CAS No. 53696-88-1](/img/structure/B14641945.png)
3-Phenyl-1,2,5-trioxaspiro[5.5]undeca-7,10-dien-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-1,2,5-trioxaspiro[55]undeca-7,10-dien-9-one is a chemical compound known for its unique spirocyclic structure, which includes a phenyl group and a trioxaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,2,5-trioxaspiro[5.5]undeca-7,10-dien-9-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1,2,5-trioxaspiro[5.5]undeca-7,10-dien-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the trioxaspiro ring or the phenyl group.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
3-Phenyl-1,2,5-trioxaspiro[5.5]undeca-7,10-dien-9-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 3-Phenyl-1,2,5-trioxaspiro[5.5]undeca-7,10-dien-9-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: A compound with a similar ring structure but different functional groups.
1,3-Dithiane: Another spirocyclic compound with sulfur atoms in the ring.
1,3-Oxathiane: A spirocyclic compound with both oxygen and sulfur atoms in the ring.
Uniqueness
3-Phenyl-1,2,5-trioxaspiro[5.5]undeca-7,10-dien-9-one is unique due to its specific combination of a phenyl group and a trioxaspiro ring system. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
53696-88-1 |
|---|---|
Molecular Formula |
C14H12O4 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
3-phenyl-1,2,5-trioxaspiro[5.5]undeca-7,10-dien-9-one |
InChI |
InChI=1S/C14H12O4/c15-12-6-8-14(9-7-12)16-10-13(17-18-14)11-4-2-1-3-5-11/h1-9,13H,10H2 |
InChI Key |
GBJKJOGSORYNNL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OOC2(O1)C=CC(=O)C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


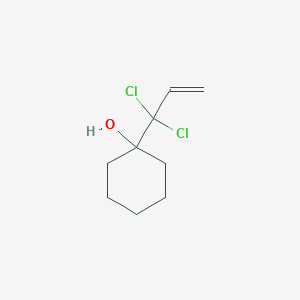
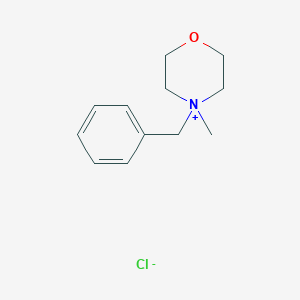
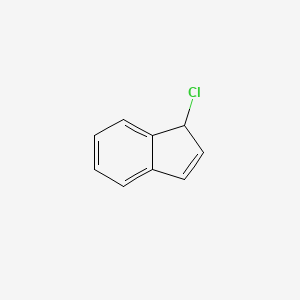
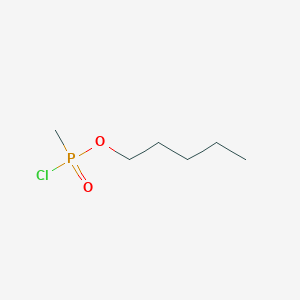
![Benzo[h]quinoline, 7,8,9,10-tetrahydro-](/img/structure/B14641887.png)

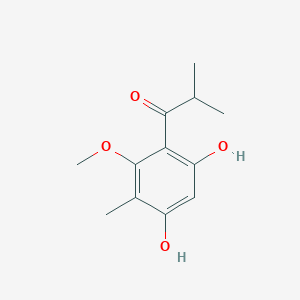
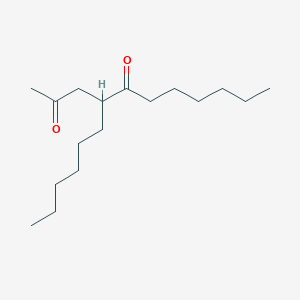
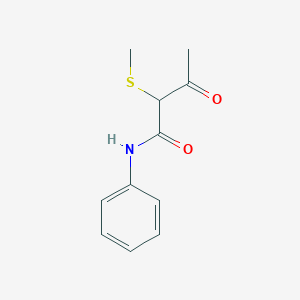
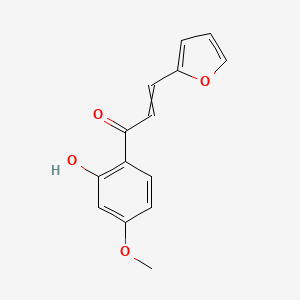
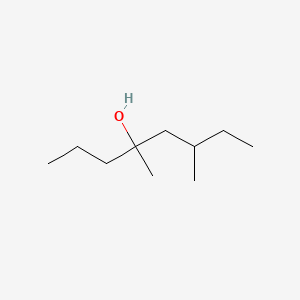
![Phosphorane, triphenyl[3-(trimethylsilyl)-2-propynylidene]-](/img/structure/B14641950.png)

